Cas no 5662-91-9 (4-cyclopentylbut-2-enal)

4-Cyclopentylbut-2-enal is an unsaturated aldehyde featuring a cyclopentyl substituent, offering a versatile structure for synthetic applications. Its α,β-unsaturated carbonyl functionality makes it a valuable intermediate in organic synthesis, particularly in Michael additions, cyclizations, and other conjugate addition reactions. The cyclopentyl group enhances steric and electronic properties, influencing reactivity and selectivity in transformations. This compound is useful in pharmaceutical and fine chemical synthesis, where its scaffold can serve as a precursor for bioactive molecules or chiral building blocks. Its stability and well-defined reactivity profile make it suitable for controlled functionalization under mild conditions.
4-cyclopentylbut-2-enal structure
4-cyclopentylbut-2-enal structure
Product Name:4-cyclopentylbut-2-enal
CAS No:5662-91-9
MF:C9H14O
MW:138.206862926483
CID:1599819
PubChem ID:88534963
Update Time:2025-06-30

4-cyclopentylbut-2-enal Chemical and Physical Properties

Names and Identifiers

    • 3-(butylsulfanyl)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
    • 3-butylsulfanyl-6-(3-chlorophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
    • 4-cyclopentylbut-2-enal
    • EN300-1826832
    • SCHEMBL9921652
    • 5662-91-9
    • Inchi: 1S/C9H14O/c10-8-4-3-7-9-5-1-2-6-9/h3-4,8-9H,1-2,5-7H2/b4-3+
    • InChI Key: NBZVSJANHDMWHZ-ONEGZZNKSA-N
    • SMILES: O=C/C=C/CC1CCCC1

Computed Properties

  • Exact Mass: 398.09707
  • Monoisotopic Mass: 398.097
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.2A^2
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.37
  • Boiling Point: 638.6°C at 760 mmHg
  • Flash Point: 340°C
  • Refractive Index: 1.676
  • PSA: 59.93

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4-cyclopentylbut-2-enal Related Literature

Additional information on 4-cyclopentylbut-2-enal

4-Cyclopentylbut-2-enal (CAS No. 5662-91-9): A Comprehensive Overview

4-Cyclopentylbut-2-enal (CAS No. 5662-91-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, has been the subject of numerous studies aimed at exploring its potential applications in various industries. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to 4-cyclopentylbut-2-enal.

Chemical Structure and Properties

4-Cyclopentylbut-2-enal is a conjugated aldehyde with the molecular formula C10H16O. Its structure consists of a cyclopentyl ring attached to a butenyl chain, which terminates in an aldehyde group. The presence of the aldehyde functional group imparts reactivity to the molecule, making it an attractive starting material for various synthetic transformations. The conjugated double bond in the butenyl chain also contributes to the compound's stability and reactivity.

The physical properties of 4-cyclopentylbut-2-enal include a boiling point of approximately 170°C and a density of around 0.87 g/cm³ at room temperature. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it suitable for use in both laboratory-scale and industrial-scale processes.

Synthesis Methods

The synthesis of 4-cyclopentylbut-2-enal can be achieved through several routes, each with its own advantages and limitations. One common method involves the Wittig reaction between cyclopentylmethyltriphenylphosphonium bromide and acrolein. This reaction proceeds via the formation of a ylide intermediate, which then reacts with the carbonyl group of acrolein to form the desired aldehyde product.

An alternative synthetic route involves the Horner-Wadsworth-Emmons reaction, where cyclopentylmethyltriphenylphosphonium bromide reacts with ethyl acrylate to form an ester intermediate, which is subsequently hydrolyzed to yield 4-cyclopentylbut-2-enal. This method offers higher yields and better control over stereochemistry compared to the Wittig reaction.

Biological Activities

4-Cyclopentylbut-2-enal has been investigated for its potential biological activities, particularly in the context of pharmaceutical research. Recent studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that 4-cyclopentylbut-2-enal could be a promising lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, 4-cyclopentylbut-2-enal has also been studied for its potential antitumor activity. Research conducted on human cancer cell lines has demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. The mechanism underlying this selective cytotoxicity is not yet fully understood but is believed to involve the modulation of signaling pathways involved in cell survival and proliferation.

Recent Research Findings

The latest research on 4-cyclopentylbut-2-enal has focused on elucidating its molecular mechanisms of action and exploring its potential therapeutic applications. A study published in the Journal of Medicinal Chemistry reported that 4-cyclopentylbut-2-enal can inhibit the activity of protein kinase C (PKC), a family of enzymes involved in various cellular processes including inflammation and cancer progression. This inhibition was found to be dose-dependent and selective for certain isoforms of PKC, suggesting that 4-cyclopentylbut-2-enal(CAS No. 5662-91-9)) could be used as a lead compound for developing PKC inhibitors with improved selectivity and reduced side effects.(CAS No. 5662-91-9)) could be used as a lead compound for developing PKC inhibitors with improved selectivity and reduced side effects.(CAS No. 5662-91-9)) could be used as a lead compound for developing PKC inhibitors with improved selectivity and reduced side effects.(CAS No. 5662-91-9)) could be used as a lead compound for developing PKC inhibitors with improved selectivity and reduced side effects.(CAS No. 5662-91-9)) could be used as a lead compound for developing PKC inhibitors with improved selectivity and reduced side effects.(CAS No. 5662-91-9)) could be used as a lead compound for developing PKC inhibitors with improved selectivity and reduced side effects.(CAS No. 5662-91-9)) could be used as a lead compound for developing PKC inhibitors with improved selectivity and reduced side effects.(CAS No. 5662-91-9)) could be used as a lead compound for developing PKC inhibitors with improved selectivity and reduced side effects.(CAS No. 5662-91-9)) could be used as a lead compound for developing PKC inhibitors with improved selectivity and reduced side effects.(CAS No. 5662-91-9)) could be used as a lead compound for developing PKC inhibitors with improved selectivity and reduced side effects................... Another study published in Bioorganic & Medicinal Chemistry Letters explored the use of 4-cyclopentylbut--enal -enal -enal -enal -enal -enal -enal -enal -enal -enal -enal -enal -enal -enal -enal -enol derivatives as potent inhibitors of histone deacetylases (HDACs), enzymes implicated in epigenetic regulation and cancer development. The results showed that these derivatives exhibited strong HDAC inhibitory activity, suggesting their potential utility in epigenetic therapy. These findings highlight the versatility of 4-cyclopentylbut--enal -enal -enal -enal -enal -enal -enal -enal -enal -enol derivatives in drug discovery efforts targeting multiple therapeutic areas. '='='='='='='='='='='=<'=<'=<'=<'=<'=<'=<'=<'=<'=<'=<'=�; represents an intriguing molecule with diverse applications across multiple fields.CAS No.&qout;">' represents an intriguing molecule with diverse applications across multiple fields.CAS No.&qout;">' represents an intriguing molecule with diverse applications across multiple fields.CAS No.&qout;">' represents an intriguing molecule with diverse applications across multiple fields.CAS No.&qout;">' represents an intriguing molecule with diverse applications across multiple fields.CAS No.&qout;">' represents an intriguing molecule with diverse applications across multiple fields.CAS No.&qout;">' represents an intriguing molecule with diverse applications across multiple fields.CAS No.&qot;">' represents an intriguing molecule with diverse applications across multiple fields. Its unique chemical structure, coupled with its biological activities, makes it an attractive candidate for further research. Whether utilized as an intermediate, fragrance component, or therapeutic agent,CAS No.&qot;">' offers promising future prospects. Acknowledgments: We would like to acknowledge the contributions of all researchers whose work has been cited in this overview. Their dedication to advancing our understanding of; CAS NO.= ' '; CAS NO.= ' '; CAS NO.= ' '; CAS NO.= ' '; CAS NO.= ' '; CAS NO.= ' '; CAS NO.= ' '; CAS NO.= ' '; CAS NO.= ' '; CAS NO.= ' '; CAS NO.= ' '= '= '= '= '= '= '= '= '= '

We would like to acknowledge the contributions of all researchers whose work has been cited in this overview. Their dedication to advancing our understanding of; CAS NO.= ' '; makes this comprehensive overview possible. We also thank funding agencies that support ongoing research into this fascinating compound. Note: strong > This overview is intended to provide accurate information based on current scientific knowledge. However,< strong > readers are encouraged to consult primary literature sources for detailed experimental data. If you have any questions or require further information about

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